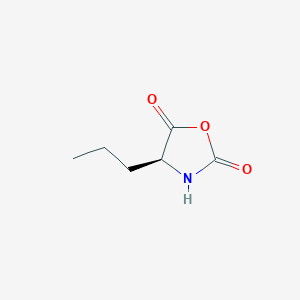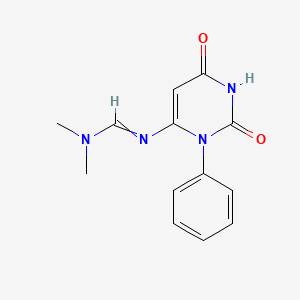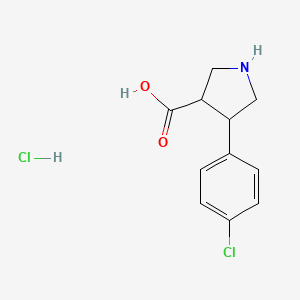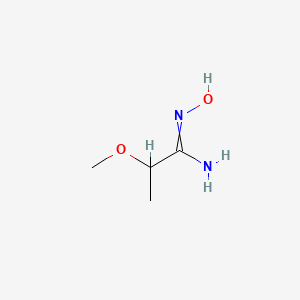
(S)-4-Propyloxazolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Propyloxazolidine-2,5-dione is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of the chiral center at the 4-position of the oxazolidine ring makes it an interesting subject for stereochemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Propyloxazolidine-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of L-proline with propionic anhydride under controlled conditions to form the desired oxazolidine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction parameters and scalability. The use of catalysts, such as Lewis acids, can enhance the reaction rate and yield, making the process more efficient for large-scale production.
化学反应分析
Types of Reactions: (S)-4-Propyloxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into oxazolidines with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 4-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxazolidinones, substituted oxazolidines, and various derivatives with functional groups at the 4-position.
科学研究应用
(S)-4-Propyloxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.
Industry: It is utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals and fine chemicals.
作用机制
The mechanism of action of (S)-4-Propyloxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and exhibiting bioactivity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
®-4-Propyloxazolidine-2,5-dione: The enantiomer of the compound with different stereochemical properties.
4-Methyloxazolidine-2,5-dione: A similar compound with a methyl group instead of a propyl group.
4-Ethyloxazolidine-2,5-dione: Another analog with an ethyl group at the 4-position.
Uniqueness: (S)-4-Propyloxazolidine-2,5-dione is unique due to its specific chiral center and the resulting stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral catalysis, where the configuration of the molecule can significantly influence the outcome of the reactions.
属性
分子式 |
C6H9NO3 |
|---|---|
分子量 |
143.14 g/mol |
IUPAC 名称 |
(4S)-4-propyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C6H9NO3/c1-2-3-4-5(8)10-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)/t4-/m0/s1 |
InChI 键 |
LLQDIFNIOZIFCA-BYPYZUCNSA-N |
手性 SMILES |
CCC[C@H]1C(=O)OC(=O)N1 |
规范 SMILES |
CCCC1C(=O)OC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11722851.png)


